molecular formula C8H9IZn B3259002 2,4-Dimethylphenylzinc iodide CAS No. 312692-95-8

2,4-Dimethylphenylzinc iodide

Cat. No.: B3259002
CAS No.: 312692-95-8
M. Wt: 297.4 g/mol
InChI Key: CEBUOHBHZRLYGT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylphenylzinc iodide is an organozinc compound with the molecular formula C8H9IZn. It is a reagent primarily used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylphenylzinc iodide can be synthesized through the reaction of 2,4-dimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

2,4-Dimethylphenyl iodide+Zn2,4-Dimethylphenylzinc iodide\text{2,4-Dimethylphenyl iodide} + \text{Zn} \rightarrow \text{this compound} 2,4-Dimethylphenyl iodide+Zn→2,4-Dimethylphenylzinc iodide

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenylzinc iodide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds. It can also participate in other types of reactions, including:

    Oxidation: Reacting with oxidizing agents to form corresponding ketones or alcohols.

    Reduction: Reacting with reducing agents to form hydrocarbons.

    Substitution: Reacting with electrophiles to substitute the zinc atom with other functional groups.

Common Reagents and Conditions

    Palladium catalysts: Used in cross-coupling reactions.

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Major Products

    Cross-coupling products: Complex organic molecules with new carbon-carbon bonds.

    Oxidation products: Ketones or alcohols.

    Reduction products: Hydrocarbons.

Scientific Research Applications

2,4-Dimethylphenylzinc iodide has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of potential therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dimethylphenylzinc iodide in cross-coupling reactions involves the formation of a transient organopalladium intermediate. The general steps are:

    Oxidative addition: The palladium catalyst inserts into the carbon-halogen bond of the organic halide.

    Transmetalation: The organozinc compound transfers its organic group to the palladium center.

    Reductive elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylzinc iodide
  • 4-(Ethoxycarbonyl)phenylzinc iodide
  • 4-Acetoxyphenylzinc iodide
  • 3-Chloro-4-methylphenylzinc iodide
  • 4-Bromo-2-fluorophenylzinc iodide
  • 2-Fluorophenylzinc iodide
  • 2-Chlorophenylzinc iodide

Uniqueness

2,4-Dimethylphenylzinc iodide is unique due to its specific substitution pattern on the phenyl ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of molecules where the 2,4-dimethylphenyl group is desired.

Properties

IUPAC Name

1,3-dimethylbenzene-6-ide;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBUOHBHZRLYGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[C-]C=C1)C.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethylphenylzinc iodide
Reactant of Route 2
2,4-Dimethylphenylzinc iodide
Reactant of Route 3
2,4-Dimethylphenylzinc iodide
Reactant of Route 4
2,4-Dimethylphenylzinc iodide
Reactant of Route 5
2,4-Dimethylphenylzinc iodide
Reactant of Route 6
2,4-Dimethylphenylzinc iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.